molecular formula C8H6Cl2N4S2 B1663168 2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine CAS No. 671187-99-8

2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine

Cat. No. B1663168
M. Wt: 293.2 g/mol
InChI Key: XZVWQNJJRGGNEL-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine, also known as DTTG, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DTTG belongs to the class of thiazole-containing compounds and has been found to exhibit a range of biological activities.

Scientific Research Applications

Electronic Structure Analysis

  • The electronic structure of 2-(thiazol-2-yl)guanidine, a key unit in several medicinally important compounds, was studied. Quantum chemical studies revealed the preferred tautomeric state and hidden ::N(←L)R character, indicating potential for diverse chemical applications (Bhatia et al., 2012).

Synthesis and Antibacterial Activities

  • Research has been conducted on the synthesis of derivatives from chalcone, including 4-thiophen-2-yl-6-(4-methylphenyl)-pyrimidin-2-ylamine and its N-substituted benzylidine derivatives, revealing their potential antibacterial and antifungal activities (N. Patel & Minesh D. Patel, 2017).

Crystal Structure Features

  • A study on the crystal structure of a compound with a guanidine fragment revealed insights into its molecular interactions and potential for various applications (He et al., 2012).

Antibacterial and Antifungal Activity of Guanidine Derivatives

  • Guanidine derivatives, including thiazolyl guanidines, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Rawat & Mehra, 2016).

Guanidine Derivatives as α2-Adrenoceptors Ligands

  • Guanidine derivatives, including 2-thiazolyl guanidinium, were studied for their potential as α2-adrenoceptors ligands. The research focused on the nature and strength of intramolecular hydrogen bonds and the degree of deviation from planarity, important for understanding their biological interactions (Trujillo et al., 2019).

Preparation of Modified Guanidines

  • Modified guanidines, including 1,3-unsubstituted and 1-substituted 2-iminoimidazolidine derivatives, were prepared. These compounds are significant for their potential as chiral superbases in various chemical syntheses (Isobe et al., 2000).

Microwave-Assisted Synthesis of Derivatives

  • Microwave-assisted synthesis of dicarboxylic acid derivatives, including 1,3-thiazoles, was explored for their potential antibacterial and antifungal activities. This represents an environmentally friendly technique for developing novel drug candidates (Dabholkar & Parab, 2011).

properties

CAS RN

671187-99-8

Product Name

2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine

Molecular Formula

C8H6Cl2N4S2

Molecular Weight

293.2 g/mol

IUPAC Name

2-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C8H6Cl2N4S2/c9-5-1-3(6(10)16-5)4-2-15-8(13-4)14-7(11)12/h1-2H,(H4,11,12,13,14)

InChI Key

XZVWQNJJRGGNEL-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1C2=CSC(=N2)N=C(N)N)Cl)Cl

Canonical SMILES

C1=C(SC(=C1C2=CSC(=N2)N=C(N)N)Cl)Cl

synonyms

2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine
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2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine
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2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine
Reactant of Route 4
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine
Reactant of Route 5
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine
Reactant of Route 6
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine

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